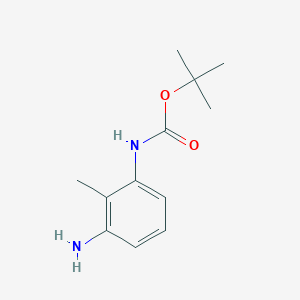

tert-Butyl (3-amino-2-methylphenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(3-amino-2-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-8-9(13)6-5-7-10(8)14-11(15)16-12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNBGTBRWZRCMJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443759 | |

| Record name | tert-Butyl (3-amino-2-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179898-27-2 | |

| Record name | tert-Butyl (3-amino-2-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 179898-27-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of "tert-Butyl (3-amino-2-methylphenyl)carbamate"

An In-Depth Technical Guide to the Physicochemical Properties of tert-Butyl (3-amino-2-methylphenyl)carbamate

Introduction

tert-Butyl (3-amino-2-methylphenyl)carbamate, with CAS Number 179898-27-2, is a bifunctional organic molecule of significant interest in medicinal chemistry and synthetic organic chemistry.[1] As a substituted aniline derivative, it incorporates both a free amine and a carbamate-protected amine on a toluene backbone. The tert-butyloxycarbonyl (Boc) protecting group on one of the amino functionalities allows for selective chemical transformations, making this compound a valuable building block in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents.

The strategic placement of the amino and methyl groups on the phenyl ring influences the molecule's reactivity, conformation, and ultimately, its physicochemical properties. Understanding these properties is paramount for researchers in drug development, as they directly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and handling characteristics. This guide provides a detailed examination of the key physicochemical attributes of tert-Butyl (3-amino-2-methylphenyl)carbamate, supported by field-proven experimental protocols and scientific rationale.

Core Physicochemical Characteristics

A summary of the fundamental properties of tert-Butyl (3-amino-2-methylphenyl)carbamate is presented below. These values are foundational for its application in a laboratory setting.

| Property | Value | Source |

| CAS Number | 179898-27-2 | [1] |

| Molecular Formula | C₁₂H₁₈N₂O₂ | [1] |

| Molecular Weight | 222.28 g/mol | [1] |

| Canonical SMILES | CC1=C(C=CC=C1N)NC(=O)OC(C)(C)C | [1] |

| Purity (Typical) | ≥98% (by HPLC) | [2] |

Lipophilicity: A Critical Parameter in Drug Discovery

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a crucial physicochemical parameter that describes a molecule's distribution between a nonpolar (lipid) and a polar (aqueous) phase.[3][4] It profoundly influences a drug candidate's membrane permeability, solubility, and binding to biological targets. For tert-Butyl (3-amino-2-methylphenyl)carbamate, the interplay between the hydrophobic toluene ring and tert-butyl group, and the polar amino and carbamate functionalities results in a moderate lipophilicity that is essential for its utility as a scaffold in drug design.

Experimental Determination of LogP: The Shake-Flask Method (OECD 107)

The "gold standard" for LogP determination is the shake-flask method, which involves directly measuring the concentration of the analyte in equilibrated n-octanol and water phases.[3] This method provides a direct, reliable measurement when performed with careful attention to experimental detail.

-

Phase Preparation : Prepare mutually saturated solvents by vigorously mixing n-octanol and pH 7.4 phosphate-buffered saline (PBS) for 24 hours, followed by a 24-hour separation period.[5][6] This ensures that the two phases are in equilibrium before the analyte is introduced.

-

Sample Preparation : Accurately weigh and dissolve a small amount of tert-Butyl (3-amino-2-methylphenyl)carbamate in the n-octanol phase to create a stock solution. The initial concentration should be chosen to ensure detectability in both phases post-partitioning.

-

Partitioning : Combine a precise volume of the n-octanol stock solution with a precise volume of the saturated PBS in a suitable vessel (e.g., a separatory funnel or centrifuge tube).

-

Equilibration : Agitate the mixture at a constant temperature (typically 25 °C) for a sufficient time to reach equilibrium. This can take several hours. Centrifugation is then employed to ensure complete separation of the two phases.

-

Quantification : Carefully sample both the n-octanol and aqueous phases. Analyze the concentration of the compound in each phase using a validated analytical technique, most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[6]

-

Calculation : The partition coefficient, P, is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Caption: Workflow for Shake-Flask LogP Determination.

Identity and Purity Assessment

Confirming the identity and assessing the purity of tert-Butyl (3-amino-2-methylphenyl)carbamate is essential for its use in regulated environments and reproducible research. A combination of chromatographic and spectroscopic methods provides a comprehensive characterization.

Chromatographic Purity: Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the workhorse technique for assessing the purity of small organic molecules.[7][8] It separates compounds based on their hydrophobicity, making it highly effective for analyzing molecules like the target compound.[7]

-

Sample Preparation : Prepare a ~1 mg/mL solution of the compound in a suitable solvent, such as methanol or acetonitrile.

-

Instrumentation & Column :

-

HPLC System : A standard analytical HPLC or UHPLC system with a UV detector.

-

Column : C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 alkyl chain is the most common chemistry for reversed-phase separations.

-

-

Mobile Phase :

-

Solvent A : Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. The acid modifier improves peak shape for amine-containing compounds.

-

Solvent B : Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

-

Chromatographic Conditions :

-

Gradient : A typical gradient would be 10% to 95% Solvent B over 15-20 minutes. This ensures elution of the main compound while separating it from more polar or more hydrophobic impurities.

-

Flow Rate : 1.0 mL/min.

-

Detection Wavelength : ~254 nm, where the phenyl ring exhibits strong absorbance.

-

Injection Volume : 5-10 µL.

-

-

Data Analysis : The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Caption: Workflow for RP-HPLC Purity Analysis.

Structural Confirmation: Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl group protons, the nine equivalent protons of the tert-butyl group, and the amine protons.

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound.[1] Using a technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 223.29, confirming the elemental composition.

-

Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying key functional groups. Expected characteristic peaks would include N-H stretches for the primary amine and the carbamate, and a strong C=O stretch for the carbamate carbonyl group.

Synthesis and Handling Considerations

The synthesis of tert-Butyl (3-amino-2-methylphenyl)carbamate typically involves the selective mono-protection of 2-methyl-1,3-phenylenediamine. This is achieved using di-tert-butyl dicarbonate (Boc₂O) under controlled conditions.

Synthetic Protocol: N-Boc Protection

The N-tert-butyloxycarbonylation of anilines is a robust and widely used reaction.[9] The lower nucleophilicity of aromatic amines compared to aliphatic amines often requires specific conditions for efficient protection.

-

Setup : In a round-bottom flask, dissolve 2-methyl-1,3-phenylenediamine (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane.

-

Reaction : Cool the solution to 0 °C. Add di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 equivalents) portion-wise. A base such as triethylamine may be added to scavenge the acid byproduct, although for some anilines, the reaction proceeds without it.[10]

-

Monitoring : Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

-

Workup & Purification : Upon completion, the reaction mixture is typically washed with aqueous solutions to remove byproducts. The crude product is then purified by column chromatography on silica gel to isolate the desired mono-protected product from di-protected species and unreacted starting material.

Conclusion

tert-Butyl (3-amino-2-methylphenyl)carbamate is a key synthetic intermediate whose utility is defined by its distinct physicochemical properties. Its moderate lipophilicity, governed by a balance of polar and nonpolar functionalities, makes it an attractive scaffold for designing molecules with favorable ADME characteristics. The robust analytical methods outlined herein—RP-HPLC for purity, the shake-flask method for LogP, and various spectroscopic techniques for identity—provide a comprehensive framework for its characterization. A thorough understanding and application of these principles are essential for any researcher utilizing this versatile building block in the pursuit of novel chemical entities.

References

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies, Inc.

- Reverse Phase HPLC (RP-HPLC). DSDP Analytics.

- tert-Butyl (3-amino-2-methylphenyl)

- Reverse-phase HPLC analysis and purific

- Boc-Protected Amino Groups. Organic Chemistry Portal.

- Application Note – N-Boc protection. Sigma-Aldrich.

- Small Molecule HPLC. Sigma-Aldrich.

- Methods for Determination of Lipophilicity. Encyclopedia.pub.

- Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Bentham Science Publisher.

- An In-depth Technical Guide to the Boc Protection of Primary Amines. Benchchem.

- The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chrom

- The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography.

- Comparison of various catalysts in the N-Boc protection of aniline with (Boc) 2 O at room temperature.

- Reverse-phase HPLC Analysis and Purification of Small Molecules.

- Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences.

- Scaling Small Molecule Purific

- N-Boc-m-phenylenediamine , ≥98.0%(HPLC) , 68621-88-5. CookeChem.

Sources

- 1. 179898-27-2 | tert-Butyl (3-amino-2-methylphenyl)carbamate | A2B Chem | Chemikart [lab-chromatography-fittings-zone.chemikart.com]

- 2. N-Boc-m-phenylenediamine , ≥98.0%(HPLC) , 68621-88-5 - CookeChem [cookechem.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography | MDPI [mdpi.com]

- 5. agilent.com [agilent.com]

- 6. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery | Bentham Science [eurekaselect.com]

- 7. dsdpanalytics.com [dsdpanalytics.com]

- 8. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to tert-Butyl (3-amino-2-methylphenyl)carbamate: A Key Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug discovery and organic synthesis, the strategic use of protecting groups and functionalized intermediates is paramount. Among these, N-Boc protected diamines have emerged as indispensable tools, offering a versatile platform for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of tert-Butyl (3-amino-2-methylphenyl)carbamate , a key building block whose unique structural arrangement offers significant advantages in the synthesis of novel therapeutic agents. As a Senior Application Scientist, this guide aims to deliver not just procedural steps, but a foundational understanding of the causality behind its synthesis and application, empowering researchers to leverage its full potential in their synthetic endeavors.

Core Molecular Attributes of tert-Butyl (3-amino-2-methylphenyl)carbamate

The precise identity of a chemical entity is fundamental to its successful application. This section provides the essential molecular identifiers for tert-Butyl (3-amino-2-methylphenyl)carbamate.

| Property | Value | Source |

| CAS Number | 954238-92-7 | BLDpharm |

| Molecular Formula | C₁₂H₁₈N₂O₂ | BLDpharm |

| Molecular Weight | 222.28 g/mol | Calculated |

The molecular structure, characterized by a phenylenediamine scaffold with a sterically accessible amino group at the 3-position and a Boc-protected amino group at the 1-position adjacent to a methyl group, dictates its reactivity and utility. This specific arrangement allows for selective functionalization, a critical aspect in multi-step synthetic campaigns.

The Synthetic Rationale: Selective Boc Protection of 2,3-Diaminotoluene

The synthesis of tert-Butyl (3-amino-2-methylphenyl)carbamate hinges on the selective mono-Boc protection of 2,3-diaminotoluene. The challenge in protecting symmetrical or unsymmetrical diamines lies in achieving mono-protection over di-protection.[1] The presence of two nucleophilic amino groups necessitates a carefully controlled reaction environment to favor the desired product.

Mechanistic Considerations for Selectivity

The selective protection of one amine group over the other in 2,3-diaminotoluene is influenced by both steric and electronic factors. The amino group at the 2-position is ortho to the methyl group, which imparts a degree of steric hindrance. In contrast, the amino group at the 3-position is less sterically encumbered.

The reaction with di-tert-butyl dicarbonate ((Boc)₂O) proceeds via nucleophilic attack of an amino group on one of the carbonyl carbons of the anhydride.[2] While both amino groups are nucleophilic, the less hindered amine at the 3-position is more likely to react preferentially, especially under kinetically controlled conditions.

A Validated Experimental Protocol for Mono-Boc Protection

Drawing from established methodologies for the selective mono-Boc protection of diamines, the following protocol provides a robust framework for the synthesis of the title compound.[1] This "one-pot" procedure utilizes an acid to transiently protonate one amine, thereby facilitating selective protection of the other.

Protocol: Synthesis of tert-Butyl (3-amino-2-methylphenyl)carbamate

-

Dissolution and In-Situ Salt Formation:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-diaminotoluene (1 equivalent) in anhydrous methanol at 0 °C.

-

Slowly add trimethylsilyl chloride (Me₃SiCl) (1 equivalent) dropwise to the stirred solution. The formation of a white precipitate of the mono-hydrochloride salt of the diamine is expected.[1] This step is crucial for deactivating one of the amino groups.

-

-

Boc Protection:

-

Allow the reaction mixture to warm to room temperature.

-

Add water (approximately 1 mL per gram of diamine) followed by a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1 equivalent) in methanol.[1]

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).[2]

-

-

Work-up and Isolation:

-

Upon completion, dilute the reaction mixture with water and wash with a non-polar organic solvent such as diethyl ether to remove any unreacted (Boc)₂O and other non-polar impurities.[1]

-

Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution to deprotonate the ammonium salt and liberate the free amine.[1]

-

Extract the product into dichloromethane (3 x 50 mL).[1]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure tert-butyl (3-amino-2-methylphenyl)carbamate.

-

Applications in Drug Discovery and Development

The carbamate group is a key structural motif in many approved drugs and prodrugs.[3][4] Boc-protected amines, such as tert-butyl (3-amino-2-methylphenyl)carbamate, are pivotal intermediates in the synthesis of a wide array of pharmacologically active molecules.[5] The presence of a free primary amine allows for a multitude of subsequent chemical transformations, while the Boc-protected amine remains inert until its strategic deprotection is required.

Role as a Versatile Synthetic Intermediate

The free amino group of tert-butyl (3-amino-2-methylphenyl)carbamate can serve as a nucleophile in a variety of bond-forming reactions, including:

-

Acylation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Alkylation and Reductive Amination: To introduce further substituents on the nitrogen atom.

-

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

This versatility allows for the construction of diverse libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.

A Gateway to Bioactive Scaffolds

Phenylenediamine derivatives are prevalent scaffolds in many biologically active compounds, including kinase inhibitors, antivirals, and anticancer agents. The strategic placement of the amino and methyl groups on the phenyl ring in tert-butyl (3-amino-2-methylphenyl)carbamate provides a unique substitution pattern that can be exploited to access novel chemical space.

The subsequent deprotection of the Boc group under acidic conditions, for instance, using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent, reveals the second primary amine.[6] This allows for further derivatization or for the amine to act as a key pharmacophoric feature, participating in hydrogen bonding or salt bridge formation with biological targets.

Conclusion

tert-Butyl (3-amino-2-methylphenyl)carbamate represents a valuable and versatile building block for medicinal chemists and synthetic organic chemists. Its strategic design allows for selective functionalization, providing a reliable entry point to a wide range of complex molecules with potential therapeutic applications. The synthetic protocol outlined in this guide, based on established and reliable methods, offers a clear pathway to accessing this important intermediate. A thorough understanding of its chemical properties and reactivity will undoubtedly facilitate its effective use in the ongoing quest for novel and improved pharmaceuticals.

References

- Calculated based on the molecular formula C₁₂H₁₈N₂O₂.

-

Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). [Link]

-

Tomašić, T., & Mašič, L. P. (2012). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry, 8(5), 888-903. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

Sources

- 1. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

A Technical Guide to the Spectral Analysis of tert-Butyl (3-amino-2-methylphenyl)carbamate

This guide provides an in-depth analysis of the spectral data for the compound tert-Butyl (3-amino-2-methylphenyl)carbamate, a key intermediate in various synthetic applications, particularly in the development of pharmaceuticals. Understanding the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this molecule is paramount for ensuring its purity, confirming its structure, and understanding its chemical behavior. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of these analytical techniques.

Molecular Structure and Spectroscopic Overview

tert-Butyl (3-amino-2-methylphenyl)carbamate (CAS No. 177994-59-9) possesses a molecular formula of C₁₂H₁₈N₂O₂ and a molecular weight of 222.28 g/mol . The structure features a substituted phenyl ring, a carbamate functional group, and a tert-butyl group. Each of these components will give rise to characteristic signals in the various spectroscopic methods discussed.

The following diagram illustrates the overall workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of the target compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For tert-Butyl (3-amino-2-methylphenyl)carbamate, both ¹H and ¹³C NMR will provide a wealth of information.

¹H NMR Spectroscopy

Theoretical Principles: Proton NMR (¹H NMR) provides information on the number of different types of protons, the electronic environment of each proton, and the number of neighboring protons. The chemical shift (δ) is influenced by the shielding and deshielding effects of nearby functional groups.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for general solubility, while DMSO-d₆ can be useful for observing exchangeable protons like those on amine and amide groups.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Predicted ¹H NMR Data and Interpretation:

| Signal | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| a | ~1.50 | singlet | 9H | -C(CH ₃)₃ | The nine equivalent protons of the tert-butyl group are shielded and appear as a sharp singlet. |

| b | ~2.10 | singlet | 3H | Ar-CH ₃ | The methyl group attached to the aromatic ring will be a singlet. Its chemical shift is slightly downfield due to the ring current. |

| c | ~3.60 | broad singlet | 2H | -NH ₂ | The protons of the primary amine are exchangeable and often appear as a broad singlet. The exact chemical shift can vary with concentration and solvent. |

| d | ~6.50-7.20 | multiplet | 3H | Ar-H | The aromatic protons will appear in this region. Their splitting pattern will depend on their coupling with each other. |

| e | ~8.00 | broad singlet | 1H | -NH - | The amide proton is typically deshielded and will appear as a broad singlet. Its chemical shift is also dependent on solvent and concentration. |

Note: Chemical shifts are predictions and may vary based on experimental conditions.

¹³C NMR Spectroscopy

Theoretical Principles: Carbon-13 NMR (¹³C NMR) provides information about the number of non-equivalent carbon atoms and their chemical environment. The chemical shift range is much larger than in ¹H NMR, leading to less signal overlap.

Experimental Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in each unique carbon appearing as a singlet.

-

Data Acquisition: A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Data and Interpretation:

| Signal | Predicted δ (ppm) | Assignment | Rationale |

| 1 | ~18 | Ar-C H₃ | The methyl carbon attached to the aromatic ring. |

| 2 | ~28 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |

| 3 | ~80 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group, shifted downfield by the adjacent oxygen. |

| 4 | ~115-145 | Aromatic C | The six carbons of the phenyl ring will appear in this region. Carbons attached to nitrogen will be shifted further downfield. |

| 5 | ~153 | C =O | The carbonyl carbon of the carbamate group is significantly deshielded and appears far downfield. |

Note: Chemical shifts are predictions and may vary based on experimental conditions.

Part 2: Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the vibrations of bonds within a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for functional group identification.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and simple method. Alternatively, the sample can be prepared as a KBr pellet or a mull in Nujol.

-

Instrument Setup: An FTIR (Fourier Transform Infrared) spectrometer is used.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Predicted IR Data and Interpretation:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3400-3300 | Medium | N-H stretch | Primary amine (-NH₂) |

| ~3300 | Medium | N-H stretch | Amide (-NH-) |

| ~2970 | Strong | C-H stretch | sp³ C-H (tert-butyl and methyl) |

| ~1700 | Strong | C=O stretch | Carbonyl (carbamate) |

| ~1600, ~1480 | Medium-Strong | C=C stretch | Aromatic ring |

| ~1250, ~1160 | Strong | C-N stretch, C-O stretch | Carbamate group |

The IR spectrum will be dominated by the strong carbonyl stretch of the carbamate group and the N-H stretches of the amine and amide.

Part 3: Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In its most common form, a molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z).

Experimental Protocol:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile.

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it is likely to produce a prominent molecular ion peak.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the m/z of the resulting ions is recorded.

Predicted Mass Spectrum and Interpretation:

The ESI-MS in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 223.29.

A key fragmentation pathway for Boc-protected amines involves the loss of isobutylene (56 Da) from the tert-butyl group. This would result in a significant fragment ion at m/z 167.29. Further fragmentation of the aromatic ring structure is also possible.

Caption: Primary fragmentation pathway in ESI-MS.

Summary of Spectral Data:

| Technique | Key Feature | Predicted Value(s) |

| ¹H NMR | Chemical Shifts (δ) | ~1.50 (9H, s), ~2.10 (3H, s), ~3.60 (2H, br s), ~6.50-7.20 (3H, m), ~8.00 (1H, br s) ppm |

| ¹³C NMR | Chemical Shifts (δ) | ~18, ~28, ~80, ~115-145 (multiple peaks), ~153 ppm |

| IR | Wavenumbers (cm⁻¹) | ~3400-3300 (N-H), ~2970 (C-H), ~1700 (C=O), ~1600, ~1480 (C=C) cm⁻¹ |

| MS (ESI) | Mass-to-Charge (m/z) | 223.29 [M+H]⁺, 167.29 [M+H - 56]⁺ |

Conclusion

The comprehensive analysis of tert-Butyl (3-amino-2-methylphenyl)carbamate using NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle. The predicted data in this guide serves as a robust framework for interpreting experimental results, ensuring the high level of scientific integrity required in research and development.

References

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- de Hoffmann, E., & Stroobant, V. (2007).

A Technical Guide to the Mechanistic Profile of tert-Butyl (3-amino-2-methylphenyl)carbamate in Organic Synthesis

Abstract

This technical guide provides an in-depth analysis of tert-butyl (3-amino-2-methylphenyl)carbamate (CAS 313739-50-7), a versatile bifunctional building block in modern organic synthesis. The document elucidates the compound's core mechanistic actions, stemming from the strategic interplay of its three key functional moieties: a nucleophilic primary aromatic amine, a sterically influenced aromatic ring, and a chemically labile tert-butoxycarbonyl (Boc) protecting group. We will explore its role as a nucleophile in coupling reactions, the regiochemical outcomes of electrophilic aromatic substitution, and the standard mechanism for its deprotection to access the corresponding diamine. This guide is intended for researchers, chemists, and drug development professionals who leverage complex aniline derivatives to construct advanced molecular architectures.

Introduction and Structural Analysis

tert-Butyl (3-amino-2-methylphenyl)carbamate is a substituted aniline derivative featuring a mono-protected 1,3-diamine. The strategic placement of the Boc group on one amine and the methyl group adjacent to the other creates a molecule with differentiated reactivity at three key sites.

-

The Free Amine (-NH₂ at C3): This primary aromatic amine is a potent nucleophile and a strong activating group for electrophilic aromatic substitution. Its reactivity is the cornerstone of many synthetic applications.

-

The Protected Amine (-NHBoc at C1): The Boc group serves as a robust protecting group, masking the nucleophilicity of the C1 amine. Its primary "mechanism of action" is its clean, acid-labile removal to unveil the free amine at a later synthetic stage.

-

The Aromatic Ring: The phenyl ring is electron-rich due to the strong electron-donating nature of the -NH₂ group and the moderate donating effects of the -NHBoc and -CH₃ groups. This high electron density makes it highly susceptible to electrophilic attack, with regioselectivity governed by the synergistic or competitive directing effects of the substituents.

The physical and chemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 313739-50-7 | |

| Molecular Formula | C₁₂H₁₈N₂O₂ | |

| Molecular Weight | 222.28 g/mol | |

| Appearance | Typically an off-white to beige solid | |

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | [1] |

Synthesis Pathway

The synthesis of tert-butyl (3-amino-2-methylphenyl)carbamate typically follows a reliable two-step sequence common for differentially protected anilines. This process involves the protection of a commercially available nitroaniline followed by the chemical reduction of the nitro group.

This pathway ensures that the more reactive amine is generated in the final step, preventing side reactions during the Boc protection stage.

Core Mechanisms of Action

Mechanism I: Nucleophilic Reactivity at the C3-Amine

The primary and most exploited mechanism of action is the nucleophilic character of the unprotected C3-amino group. This functionality readily participates in reactions with a wide range of electrophiles, most notably in acylation and coupling reactions to form amide bonds.

A prime example is the condensation with carboxylic acids, a cornerstone of pharmaceutical synthesis.[2] This transformation is typically mediated by peptide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activator such as Hydroxybenzotriazole (HOBt).

The mechanism proceeds as follows:

-

Activation: The carboxylic acid reacts with EDCI to form a highly reactive O-acylisourea intermediate.

-

Active Ester Formation: HOBt attacks the O-acylisourea, displacing the EDCI byproduct and forming a less-reactive but more stable active ester. This step minimizes side reactions and racemization if the acid contains a chiral center.

-

Nucleophilic Attack: The C3-amino group of tert-butyl (3-amino-2-methylphenyl)carbamate attacks the carbonyl carbon of the active ester.

-

Amide Formation: The tetrahedral intermediate collapses, eliminating HOBt and forming the final amide bond.

Experimental Protocol: Synthesis of a Substituted Benzamide Derivative

This protocol is adapted from a procedure for a structurally similar compound, tert-butyl 2-aminophenylcarbamate, and is representative of the title compound's reactivity.[2]

-

Reagent Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the substituted benzoic acid (1.0 eq), tert-butyl (3-amino-2-methylphenyl)carbamate (1.1 eq), EDCI (1.5 eq), and HOBt (1.5 eq) in anhydrous dichloromethane (DCM).

-

Base Addition: Cool the mixture to 0 °C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) dropwise to the solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 9-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude solid by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to yield the pure amide product.

Mechanism II: Electrophilic Aromatic Substitution (EAS)

The phenyl ring is highly activated towards EAS due to the cumulative electron-donating effects of the -NH₂, -NHBoc, and -CH₃ substituents.[3][4][5] The regiochemical outcome is dictated by the directing power of these groups.

-

-NH₂ (at C3): A powerful ortho, para-director. It strongly activates positions C2, C4, and C6. Position C2 is sterically hindered by the methyl group.

-

-NHBoc (at C1): A moderately activating ortho, para-director, directing towards C2, C4, and C6.

-

-CH₃ (at C2): A weakly activating ortho, para-director, directing towards C1, C3, and C5.

The concerted effect of these groups leads to overwhelming activation and directing influence towards the C4 and C6 positions . The C5 position is significantly less favored. Therefore, electrophilic attack will preferentially occur at C4 and C6, likely yielding a mixture of mono-substituted products.

A representative EAS reaction, such as bromination with Br₂ in a polar solvent, would proceed via the standard arenium ion mechanism, with the cationic intermediate being significantly stabilized by resonance involving the lone pairs of the nitrogen atoms at the ortho and para positions.[5]

Mechanism III: Acid-Catalyzed Boc Deprotection

The Boc group is designed for removal under acidic conditions, a mechanism that proceeds with high fidelity and clean byproducts. Strong acids like trifluoroacetic acid (TFA) in DCM, or HCl in an organic solvent like dioxane or methanol, are commonly used.

The deprotection mechanism involves three key steps:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid, making the carbamate a better leaving group.

-

Carbocation Formation: The C-O bond cleaves heterolytically to release the highly stable tert-butyl carbocation and a carbamic acid intermediate. The tert-butyl cation is rapidly quenched, typically by eliminating a proton to form isobutene gas.

-

Decarboxylation: The resulting carbamic acid is unstable and spontaneously decarboxylates, releasing carbon dioxide gas and yielding the free primary amine of the 2-methyl-1,3-phenylenediamine product.

Conclusion and Outlook

tert-Butyl (3-amino-2-methylphenyl)carbamate operates through three distinct but complementary mechanisms of action, making it a highly strategic intermediate in multi-step synthesis. Its utility lies in the predictable and high-yielding reactivity of its free amine, the robust masking and clean removal of the Boc group, and the activated nature of its aromatic core. For drug development professionals and synthetic chemists, this compound offers a reliable platform for introducing a 2-methyl-1,3-phenylenediamine moiety, which is a common scaffold in pharmacologically active agents and advanced materials. Understanding these core mechanistic principles is essential for its effective deployment in the design and execution of complex synthetic routes.

References

- Vulcanchem. Tert-butyl (3-(((tert-butoxycarbonyl)amino)methyl)phenyl)carbamate.

-

Chen, K. et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Atlantis Press. [Online] Available at: [Link]

-

BYJU'S. Electrophilic Substitution Reaction of Anilines. [Online] Available at: [Link]

-

Shaik, S. P. et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26, 1339–1350. [Online] Available at: [Link]

-

Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. [Online] Available at: [Link]

-

Chemistry Steps. Reactions of Aniline. [Online] Available at: [Link]

-

LibreTexts Chemistry. Aromatic Electrophilic substitution. [Online] Available at: [Link]

-

Wikipedia. Electrophilic aromatic substitution. [Online] Available at: [Link]

- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

Making Molecules. Electrophilic Aromatic Substitution. [Online] Available at: [Link]

-

Davies, A. T. et al. (2012). Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines. Journal of the American Chemical Society, 134(28), 11475–11478. [Online] Available at: [Link]

-

Zell, D. et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 17(15), 3790–3793. [Online] Available at: [Link]

-

MDPI. (2011). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Molbank, 2011(2), M726. [Online] Available at: [Link]

-

Beilstein Journals. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Online] Available at: [Link]

Sources

- 1. Tert-butyl (3-(((tert-butoxycarbonyl)amino)methyl)phenyl)carbamate () for sale [vulcanchem.com]

- 2. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

A Technical Guide to the Synthetic Derivatization of tert-Butyl (3-amino-2-methylphenyl)carbamate

Abstract

tert-Butyl (3-amino-2-methylphenyl)carbamate is a versatile bifunctional building block crucial in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its structure, featuring a nucleophilic primary aromatic amine and a sterically hindered, Boc-protected secondary amine, offers a platform for selective chemical modifications. This guide provides an in-depth exploration of potential synthetic derivatization strategies targeting the primary amino group. We will delve into the mechanistic rationale behind key transformations including N-acylation, N-alkylation, diazotization-based modifications, and modern palladium-catalyzed cross-coupling reactions. Each section presents field-proven, step-by-step protocols, data summaries, and visual workflows to empower researchers in medicinal chemistry and drug development to harness the full synthetic potential of this valuable intermediate.

Introduction: The Strategic Value of the Core Scaffold

The synthetic utility of tert-butyl (3-amino-2-methylphenyl)carbamate lies in the orthogonal reactivity of its two nitrogen-containing functional groups. The primary amine at the C3 position is a potent nucleophile, readily participating in a wide array of classical and modern transformations. In contrast, the tert-butoxycarbonyl (Boc) protected amine is stable under many reaction conditions, serving as a latent amino group that can be revealed in a later synthetic step.

The ortho-methyl group introduces a degree of steric hindrance that can influence regioselectivity and reaction kinetics, a factor that must be considered during experimental design. This guide focuses on leveraging the reactivity of the C3-amino group to generate a diverse library of derivatives, providing a foundation for structure-activity relationship (SAR) studies and the development of novel molecular entities.

Caption: Overview of derivatization pathways for the core scaffold.

Derivatization via N-Acylation: Synthesis of Amide Analogues

The most direct modification of the primary amine is its conversion to an amide via acylation. This transformation is highly reliable and is fundamental for building larger, more complex structures such as peptide mimetics or enzyme inhibitors. The choice of coupling reagents is critical for ensuring high yields and minimizing side reactions, particularly racemization if chiral carboxylic acids are used. A common and effective method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with Hydroxybenzotriazole (HOBt). EDCI activates the carboxylic acid, while HOBt acts as a scavenger for the reactive O-acylisourea intermediate, preventing side reactions and forming a more stable activated ester that reacts cleanly with the amine.

A study on the synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives demonstrated a robust protocol for this transformation, achieving good yields for a variety of substituted carboxylic acids[1].

Experimental Protocol: General Procedure for N-Acylation

-

Reagent Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve the desired carboxylic acid (1.0 eq) in an anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Activation: Add EDCI (1.5 eq), HOBt (1.5 eq), and a tertiary amine base like Diisopropylethylamine (DIPEA) (1.5 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes to ensure complete activation of the carboxylic acid.

-

Amine Addition: Add a solution of tert-butyl (3-amino-2-methylphenyl)carbamate (1.1 eq) in the same anhydrous solvent to the activated acid mixture.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired N-acylated derivative[1].

Data Presentation: Examples of N-Acylated Derivatives

| Carboxylic Acid Used | Derivative Name | Solvent System (Petroleum Ether:Ethyl Acetate) | Yield (%) | Reference |

| 4-Fluorobenzoic acid | tert-butyl (3-(4-fluorobenzamido)-2-methylphenyl)carbamate | 80:20 | 74 | [1] |

| 4-(1H-indol-2-yl)butanoic acid | tert-butyl (3-(4-(1H-indol-2-yl)butanamido)-2-methylphenyl)carbamate | 70:30 | 75.7 | [1] |

| Dodecanoic acid | tert-butyl (3-(dodecanamido)-2-methylphenyl)carbamate | N/A | N/A | [1] |

Derivatization via N-Alkylation

Selective N-alkylation of the primary amine introduces alkyl chains that can modulate the lipophilicity, basicity, and conformational flexibility of the resulting molecule. Direct alkylation with alkyl halides can be challenging due to the risk of over-alkylation. A more controlled approach involves reductive amination with aldehydes or ketones. However, for direct alkylation with reactive halides like propargyl bromide, specific conditions can be employed.

A published procedure for a related compound, (2-aminophenyl)carbamic acid tert-butyl ester, details an effective N-alkylation method using propargyl bromide in the presence of a base, which can be adapted for our core molecule. The use of potassium carbonate as the base and potassium iodide as a catalyst facilitates the reaction[2].

Experimental Protocol: N-Propargylation

-

Setup: To a solution of tert-butyl (3-amino-2-methylphenyl)carbamate (1.0 eq) in dry acetone, add anhydrous potassium carbonate (K₂CO₃) (7.5 eq).

-

Heating: Reflux the reaction mixture for 15-30 minutes.

-

Reagent Addition: Add potassium iodide (KI) (0.5 eq) and propargyl bromide (1.1 eq) to the refluxing mixture.

-

Reaction: Continue to reflux the reaction for 18-24 hours, monitoring by TLC.

-

Work-up: After cooling to room temperature, filter the mixture to remove inorganic salts. Evaporate the filtrate in vacuo to yield the crude product, which can be further purified by column chromatography[2].

Derivatization via Diazotization

The conversion of a primary aromatic amine to a diazonium salt is one of the most powerful transformations in aromatic chemistry, opening a gateway to a vast array of functionalities.[3][4] This reaction, known as diazotization, involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt[4][5].

The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent reactions, often catalyzed by copper(I) salts (Sandmeyer reactions), to introduce halides, cyano, or hydroxyl groups.

Caption: Diazotization and subsequent Sandmeyer reactions workflow.

Experimental Protocol: Diazotization and Sandmeyer Reaction (e.g., Chlorination)

-

Diazotization: Suspend tert-butyl (3-amino-2-methylphenyl)carbamate (1.0 eq) in a mixture of concentrated hydrochloric acid (HCl) and water. Cool the suspension to 0-5 °C in an ice-salt bath.

-

Nitrite Addition: Add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.05 eq) dropwise to the suspension, ensuring the temperature remains below 5 °C. Stir for 30 minutes at this temperature. The formation of the diazonium salt is often indicated by a change in the solution's appearance[4].

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.2 eq) in concentrated HCl, and cool it to 0-5 °C.

-

Coupling: Slowly add the cold diazonium salt solution to the cold CuCl solution. Vigorous evolution of nitrogen gas is typically observed[6].

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up and Purification: Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude tert-butyl (3-chloro-2-methylphenyl)carbamate by column chromatography.

Advanced Derivatization: Palladium-Catalyzed Cross-Coupling

Modern synthetic chemistry offers powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions, recognized with the 2010 Nobel Prize, are indispensable for this purpose.[7] While the primary amine itself is a substrate for Buchwald-Hartwig amination, a more strategic approach involves converting the amine into a halide or triflate via the diazotization route described above. The resulting aryl halide can then participate in a suite of Pd-catalyzed reactions.

-

Suzuki-Miyaura Coupling: Couples the aryl halide with an organoboron reagent (boronic acid or ester) to form a C-C bond, enabling the synthesis of biaryl compounds[8][9][10].

-

Sonogashira Coupling: Reacts the aryl halide with a terminal alkyne to form a C-C bond, yielding aryl alkynes[7][11].

-

Buchwald-Hartwig Amination: Couples the aryl halide with a primary or secondary amine to form a C-N bond, providing access to complex diaryl or alkyl-aryl amines[7].

Causality in Catalyst Selection

The success of these reactions is highly dependent on the choice of palladium catalyst and, critically, the phosphine ligand. Ligands like SPhos, XPhos, or t-BuBrettPhos are often essential. These bulky, electron-rich phosphine ligands facilitate the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step that forms the product and regenerates the Pd(0) catalyst[7][12]. The choice of ligand is empirical and must be optimized for the specific substrates involved.

Experimental Protocol: General Suzuki-Miyaura Coupling

-

Setup: To a reaction vessel, add the aryl halide (derived from our core molecule, 1.0 eq), the boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Solvent and Degassing: Add a solvent mixture, typically toluene/ethanol/water or dioxane/water. Thoroughly degas the mixture by bubbling nitrogen or argon through it for 15-30 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir for 4-24 hours, monitoring by TLC or LC-MS.

-

Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify by column chromatography to obtain the biaryl product.

Conclusion

tert-Butyl (3-amino-2-methylphenyl)carbamate is a strategically designed building block that offers a wealth of opportunities for synthetic diversification. By targeting the primary amino group through robust and high-yielding transformations such as N-acylation, N-alkylation, diazotization, and palladium-catalyzed cross-coupling, researchers can rapidly generate libraries of analogues. The protocols and insights provided in this guide serve as a practical resource for scientists in drug discovery and materials science, enabling the efficient synthesis of novel compounds for further investigation. Understanding the causality behind reagent selection and reaction conditions is paramount to achieving success in these synthetic endeavors.

References

-

Asif, M. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health. Available at: [Link]

-

LibreTexts. (2019). 14.4: Diazotization of Amines. Chemistry LibreTexts. Available at: [Link]

-

Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. Available at: [Link]

- Google Patents. (Date N/A). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.

-

ResearchGate. (2019). (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. Available at: [Link]

-

BYJU'S. (Date N/A). Diazotization Reaction Mechanism. BYJU'S. Available at: [Link]

-

Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses. Online Chemistry Notes. Available at: [Link]

-

ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]

-

Organic Chemistry Portal. (Date N/A). Diazotisation. Organic Chemistry Portal. Available at: [Link]

-

LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

-

ResearchGate. (Date N/A). 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles. Request PDF. Available at: [Link]

-

Pittelkow, M. (Date N/A). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Michael Pittelkow. Available at: [Link]

-

National Institutes of Health. (Date N/A). tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. National Institutes of Health. Available at: [Link]

-

YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. Available at: [Link]

-

National Institutes of Health. (2019). Palladium-Catalyzed Suzuki-Miyaura Reactions of Aspartic Acid Derived Phenyl Esters. PubMed Central. Available at: [Link]

-

ACS Publications. (2023). Palladium Nanoparticle-Decorated Porous Metal–Organic-Framework (Zr)@Guanidine: Novel Efficient Catalyst in Cross-Coupling (Suzuki, Heck, and Sonogashira) Reactions and Carbonylative Sonogashira under Mild Conditions. ACS Omega. Available at: [Link]

-

National Institutes of Health. (Date N/A). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. PubMed Central. Available at: [Link]

-

National Institutes of Health. (Date N/A). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. PubMed Central. Available at: [Link]

-

ResearchGate. (Date N/A). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Request PDF. Available at: [Link]

-

MDPI. (2022). Hf(OTf)4-Catalyzed Three-Component Synthesis of N-Carbamate-Protected β-Amino Ketones. MDPI. Available at: [Link]

Sources

- 1. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 5. Diazotisation [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. youtube.com [youtube.com]

- 10. Palladium-Catalyzed Suzuki-Miyaura Reactions of Aspartic Acid Derived Phenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to tert-Butyl (3-amino-2-methylphenyl)carbamate: A Strategic Building Block in Medicinal Chemistry

Abstract

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of complex and effective therapeutic agents. tert-Butyl (3-amino-2-methylphenyl)carbamate has emerged as a highly valuable scaffold, offering a unique combination of steric and electronic properties coupled with a versatile, orthogonally protected diamine functionality. This guide provides an in-depth analysis of this building block, detailing its synthesis, physicochemical characteristics, and its strategic application in the construction of diverse, medicinally relevant compounds. Through case studies and detailed protocols, we illustrate its role in enabling regioselective functionalization and facilitating the exploration of chemical space around the 2-methyl-1,3-diaminobenzene core, a privileged motif in various therapeutic areas.

Introduction: The Strategic Value of Orthogonally Protected Diamines

The design of efficient synthetic routes in medicinal chemistry often hinges on the use of "building blocks"—pre-functionalized molecules that can be sequentially and selectively elaborated into a final target compound. An ideal building block offers predictable reactivity, robust handling properties, and, most importantly, chemical handles that can be addressed independently. tert-Butyl (3-amino-2-methylphenyl)carbamate (Figure 1) is an exemplary embodiment of these principles.

Its core structure, a 2-methyl-1,3-benzenediamine, is a key pharmacophore in numerous bioactive molecules.[1] The strategic value of this specific building block lies in its orthogonal protection scheme:

-

A Free Arylamine (-NH₂): This primary amine is nucleophilic and readily participates in a wide array of reactions, including amide bond formation, reductive amination, and transition metal-catalyzed cross-coupling reactions.

-

A Boc-Protected Amine (-NHBoc): The tert-butoxycarbonyl (Boc) group is a robust, acid-labile protecting group. It renders the second amine non-nucleophilic, preventing undesired side reactions.[2] Its clean removal under acidic conditions, which are often compatible with many other functional groups, allows for subsequent, selective functionalization at this second position.

-

An Ortho-Methyl Group (-CH₃): This seemingly simple substituent provides significant steric influence. It restricts the conformation of adjacent groups, which can be crucial for locking in a bioactive conformation. Furthermore, it can shield the molecule from metabolic degradation at that position, potentially improving its pharmacokinetic profile.

This combination of features makes tert-butyl (3-amino-2-methylphenyl)carbamate a powerful tool for systematically building molecular complexity and exploring structure-activity relationships (SAR).

A versatile building block featuring a nucleophilic primary amine, a sterically protected and acid-labile Boc-amine, and an influential ortho-methyl group.

Synthesis and Physicochemical Properties

The reliable supply of a building block is critical for its widespread adoption. tert-Butyl (3-amino-2-methylphenyl)carbamate is accessible through straightforward synthetic routes, typically starting from commercially available 2-methyl-1,3-benzenediamine or its precursors.

General Synthetic Approach:

A common method involves the chemoselective protection of one of the two amino groups of 2-methyl-1,3-benzenediamine. This can be achieved by carefully controlling the stoichiometry of the protecting agent, di-tert-butyl dicarbonate (Boc₂O), under basic conditions. The slight difference in the electronic environment of the two amines, influenced by the ortho-methyl group, can often be exploited to achieve mono-protection with reasonable selectivity.

An alternative and often more controlled route begins with a nitrated precursor, such as 2-methyl-3-nitroaniline. The amino group is first protected with the Boc group, followed by the chemical reduction of the nitro group to the second amine. This sequence ensures unambiguous regioselectivity.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈N₂O₂ | [3] |

| Molecular Weight | 222.28 g/mol | [3] |

| Appearance | Typically an off-white to light brown solid | Supplier Data |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, MeOH) | [4] |

| Stability | Stable under standard laboratory conditions; store in an inert atmosphere | [5] |

Strategic Applications & Methodologies

The true utility of tert-butyl (3-amino-2-methylphenyl)carbamate is demonstrated in its application. The orthogonal nature of its amino groups allows for a logical and stepwise construction of complex molecules.

The most common workflow involves a three-step sequence that leverages the differential reactivity of the two amino groups. This strategy allows for the introduction of two different substituents (R¹ and R²) in a controlled, regioselective manner.

Research into novel anti-inflammatory agents has utilized this building block to create libraries of substituted benzamides.[6] The free amine serves as an anchor point for coupling various carboxylic acids, while the Boc-protected amine allows for future diversification or can be deprotected to reveal a key interaction site.

Experimental Protocol: Amide Coupling [6]

This protocol describes the coupling of the building block with a generic substituted carboxylic acid.

-

Reagent Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve tert-butyl (3-amino-2-methylphenyl)carbamate (1.0 eq) and the desired carboxylic acid (1.1 eq) in a suitable aprotic solvent (e.g., DCM or DMF).

-

Activator Addition: Add a coupling agent such as EDCI (1.5 eq) and an activator like HOBt (1.5 eq) to the mixture.

-

Base Addition: Add a non-nucleophilic base, such as DIPEA (1.5 eq), to scavenge the acid formed during the reaction.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired amide.

| Reactant | Molar Eq. | Purpose |

| tert-Butyl (3-amino-2-methylphenyl)carbamate | 1.0 | Starting building block |

| Substituted Carboxylic Acid | 1.1 | To form the amide bond |

| EDCI (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide) | 1.5 | Carbodiimide coupling agent |

| HOBt (Hydroxybenzotriazole) | 1.5 | Reduces side reactions and racemization |

| DIPEA (N,N-Diisopropylethylamine) | 1.5 | Organic base |

| DCM (Dichloromethane) | - | Solvent |

The 1,3-diaminobenzene scaffold is a common feature in many kinase inhibitors, which are a cornerstone of modern oncology. The building block is particularly useful in the synthesis of inhibitors targeting kinases like EGFR. For example, it can serve as a precursor to intermediates used in the synthesis of Osimertinib (AZD9291), a third-generation EGFR inhibitor.[7][8] The general strategy involves coupling the free amine to a pyrimidine core, followed by further modifications.

Protocol: Boc Deprotection

-

Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in a suitable solvent, typically Dichloromethane (DCM) or 1,4-Dioxane.

-

Acid Addition: Add an excess of a strong acid. Trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4M) are commonly used.

-

Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is often obtained as an amine salt (e.g., TFA or HCl salt).

-

Neutralization (Optional): If the free base is required for the next step, dissolve the crude salt in a suitable solvent and neutralize with an aqueous base (e.g., NaHCO₃ or NaOH) or an amine base (e.g., triethylamine), followed by extraction.

Conclusion and Future Outlook

tert-Butyl (3-amino-2-methylphenyl)carbamate is more than just a chemical intermediate; it is a strategic tool that enables efficiency, control, and creativity in medicinal chemistry. Its well-defined, orthogonal reactivity allows chemists to execute complex synthetic plans with confidence, minimizing protecting group manipulations and maximizing yield. The presence of the ortho-methyl group provides an additional layer of design, allowing for the fine-tuning of a molecule's steric and metabolic properties. As drug discovery continues to tackle increasingly complex biological targets, the demand for sophisticated, versatile, and reliable building blocks like tert-butyl (3-amino-2-methylphenyl)carbamate will undoubtedly grow, solidifying its role as a cornerstone of the modern medicinal chemist's toolbox.

References

- Google Patents. (n.d.). Tert-butyl carbamate derivative and preparation method and application thereof (Patent No. CN102020589B).

-

Toma, V., et al. (2021). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. Retrieved from [Link]

-

National Institutes of Health. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Library of Medicine. Retrieved from [Link]

-

Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. In 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). Retrieved from [Link]

- Google Patents. (n.d.). Prodrug compounds (Patent No. US20220213099A1).

- Google Patents. (n.d.). Method for preparing tert-butyl n-((1r,2s,5s) - (Patent No. EP3752488A1).

- Google Patents. (n.d.). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate (Patent No. CA3087004A1).

-

ResearchGate. (2017). (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]

-

PubMed Central. (2014). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. National Library of Medicine. Retrieved from [Link]

- Google Patents. (n.d.). Prodrugs of GABA analogs, compositions and uses thereof (Patent No. US8048917B2).

-

PrepChem.com. (n.d.). Synthesis of 3-methyl-1,2-benzenediamine. Retrieved from [Link]

-

Futuristic. (n.d.). Tert-butyl (3-amino-5-chlorobenzyl)carbamate. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthetic route of the target compounds. [Download Scientific Diagram]. Retrieved from [Link]

-

NIST. (n.d.). 1,3-Benzenediamine, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic routes to pharmaceutically relevant intermediates using the reported method. [Download Scientific Diagram]. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Retrieved from [Link]

-

MDPI. (2011). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Molbank. Retrieved from [Link]

Sources

- 1. 1,3-Benzenediamine, 2-methyl- [webbook.nist.gov]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Tert-butyl (3-(((tert-butoxycarbonyl)amino)methyl)phenyl)carbamate () for sale [vulcanchem.com]

- 5. qcc.edu [qcc.edu]

- 6. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. atlantis-press.com [atlantis-press.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stability of the Boc Protecting Group in tert-Butyl (3-amino-2-methylphenyl)carbamate

Introduction

The Boc Group: A Cornerstone of Amine Protection in Organic Synthesis

The tert-butyloxycarbonyl (Boc) group is a foundational amine protecting group in modern organic synthesis, prized for its robustness and predictable reactivity.[1] Its widespread application, from complex total synthesis to industrial-scale pharmaceutical production, is due to its remarkable stability across a broad spectrum of reaction conditions—including basic, nucleophilic, and reductive environments—paired with its facile and clean removal under specific acidic conditions.[1][2] This reliable "on/off" switching capability makes the Boc group an invaluable tool for synthetic chemists, enabling intricate molecular construction by selectively masking the reactivity of amine functionalities.[3]

The Specific Case of tert-Butyl (3-amino-2-methylphenyl)carbamate: Structure and Significance

This guide focuses on the stability of the Boc group in a specific, structurally nuanced molecule: tert-butyl (3-amino-2-methylphenyl)carbamate. This compound, featuring a substituted aniline core, is representative of intermediates commonly encountered in the development of pharmaceuticals and advanced materials. The stability and selective deprotection of the Boc group in this molecule are influenced not only by the inherent properties of the carbamate but also by the electronic and steric effects imparted by the substituents on the aromatic ring—namely, the ortho-methyl group and the meta-amino group. Understanding these influences is critical for predicting reactivity, optimizing reaction conditions, and preventing the formation of undesirable byproducts.

Scope of the Guide

This document provides a comprehensive analysis of the stability profile of the Boc group on tert-butyl (3-amino-2-methylphenyl)carbamate. It will delve into the core mechanisms of acid-catalyzed deprotection, evaluate the group's stability under various chemical environments, and provide field-proven, step-by-step protocols for its controlled removal. The insights herein are intended to equip researchers, scientists, and drug development professionals with the technical knowledge required to confidently and effectively manage this protecting group in their synthetic endeavors.

Core Principles of Boc Group Stability

The General Mechanism of Acid-Catalyzed Deprotection

The cleavage of the Boc group is an acid-catalyzed process that relies on the formation of a highly stable tert-butyl cation.[4][5] The mechanism proceeds through a well-established pathway:

-

Protonation: The process initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][7] This step increases the electrophilicity of the carbonyl carbon.

-

C-O Bond Cleavage: The protonated intermediate becomes unstable, leading to the heterolytic cleavage of the C-O bond and the departure of a stable tertiary carbocation (tert-butyl cation).[8]

-

Decarboxylation: This cleavage generates a transient carbamic acid intermediate, which is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[4][8]

-

Amine Salt Formation: The resulting free amine is immediately protonated by the excess acid in the medium, forming the corresponding ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).[4][9]

The evolution of CO2 gas is a thermodynamic driving force for the reaction and a visual indicator that deprotection is proceeding.[7]

Caption: Acid-catalyzed deprotection workflow of a Boc-protected amine.

Factors Influencing Boc Group Lability

The rate and efficiency of Boc deprotection are highly dependent on several key experimental factors:

-

Acid Strength: Strong acids like TFA are highly effective for rapid and complete Boc removal.[6] Milder acids can also be used, but typically require longer reaction times or elevated temperatures.[10]

-

Solvent: The choice of solvent is crucial. Chlorinated solvents like dichloromethane (DCM) are commonly used as they are relatively non-nucleophilic and effectively solvate the intermediates.[11]

-

Temperature: Most Boc deprotections are performed at room temperature or 0 °C to control the reaction rate and minimize potential side reactions.[12][13] However, thermal deprotection in the absence of acid is also possible, though it often requires very high temperatures (>100 °C).[14]

-

Steric Hindrance: Steric bulk around the carbamate linkage can impede the approach of the acid catalyst, thereby slowing the rate of deprotection.[15][16] This is a particularly relevant factor for the title compound.

Stability Profile of tert-Butyl (3-amino-2-methylphenyl)carbamate

Stability Under Acidic Conditions

The Boc group is fundamentally designed to be labile under acidic conditions.[1] The key to successful synthesis is controlling this lability. For tert-butyl (3-amino-2-methylphenyl)carbamate, the rate of cleavage is influenced by the electron-donating nature of the aromatic amine and the steric hindrance from the ortho-methyl group.

| Reagent | Typical Conditions | Outcome & Remarks | Citation(s) |

| Trifluoroacetic Acid (TFA) | 20-50% in DCM, 0 °C to RT, 1-2 h | Rapid & Complete Cleavage. The standard for efficient Boc removal. The resulting amine is formed as a TFA salt. | [6] |